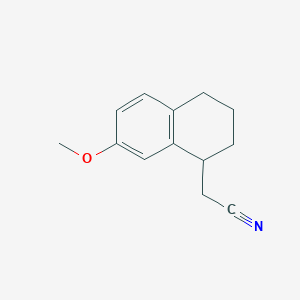
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is an organic compound characterized by a naphthalene ring system substituted with a methoxy group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved through the hydrogenation of 7-methoxy-1-naphthol.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological pathways.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential effects on cellular signaling pathways and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-Methoxy-1-naphthyl)acetonitrile: Lacks the tetrahydro structure, leading to different reactivity and biological activity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Contains a hydroxyl group instead of a nitrile, affecting its solubility and reactivity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is unique due to its combination of a methoxy-substituted naphthalene ring and a nitrile group, which provides a balance of hydrophobic and polar characteristics. This makes it versatile for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7H2,1H3 |
Clé InChI |
YQWJWBIKGKGCNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCCC2CC#N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
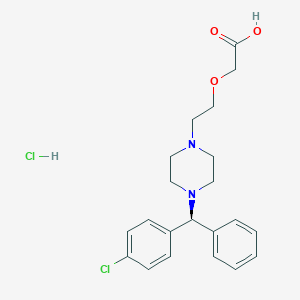
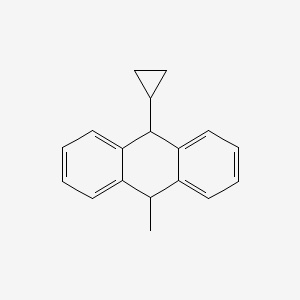
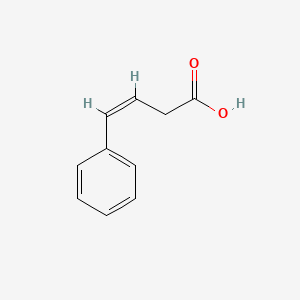
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
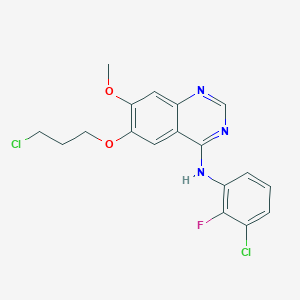
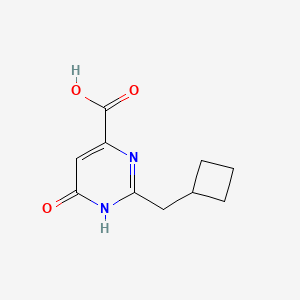
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
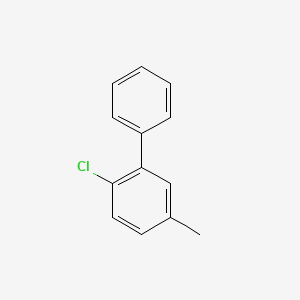
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
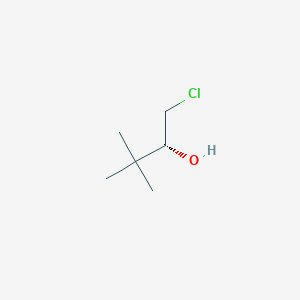
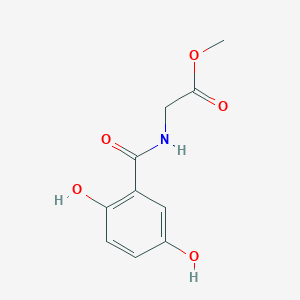
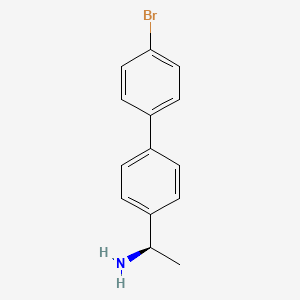
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
